N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
Description
N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is an intriguing compound belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family. This compound is characterized by a fused heterocyclic system combining pyrazole and pyrido-pyrimidine rings, making it a valuable candidate for various research applications. The compound has drawn attention due to its potential pharmacological properties, structural complexity, and synthetic accessibility.
Properties
IUPAC Name |
N-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-20(16-8-4-2-5-9-16)21-24-14-18-19(28(21)25-15)12-13-27(23(18)30)26-22(29)17-10-6-3-7-11-17/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQKHIVBDIKBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multistep reactions starting from readily available precursors. A common synthetic route includes:
Formation of Pyrazole Ring: : Starting with the condensation of an appropriate ketone with hydrazine derivatives to form the pyrazole ring.
Pyrido-Pyrimidine Fusion: : The pyrazole intermediate undergoes cyclization with pyridine derivatives under reflux conditions in the presence of a suitable catalyst, leading to the pyrido-pyrimidine structure.
Industrial Production Methods
Scaling up the production for industrial applications involves optimizing reaction conditions to ensure high yield and purity. This can involve automated synthesis setups with precise control over temperature, pressure, and reagent concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: : Reduction reactions can be performed on the oxo group, converting it into hydroxyl derivatives.
Substitution: : Various substitution reactions can occur, especially at the phenyl and benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted benzamides, and extended fused ring systems depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has broad applications in scientific research:
Chemistry: : Used as a building block for designing new chemical entities with potential biological activity.
Biology: : Investigated for its role in modulating biological pathways, acting as an enzyme inhibitor or receptor antagonist.
Medicine: : Explored for its therapeutic potential in treating diseases, including cancer, due to its ability to interfere with cellular signaling pathways.
Industry: : Employed in the development of new materials and chemical processes, enhancing the performance and properties of industrial products.
Mechanism of Action
The mechanism by which N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide exerts its effects is primarily through interaction with specific molecular targets:
Molecular Targets: : It can bind to proteins, enzymes, and receptors involved in critical cellular processes.
Pathways Involved: : The compound may inhibit kinase enzymes, block receptor sites, and modulate gene expression, impacting cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives and their analogs, such as:
Pyrazolopyridines
Pyridopyrimidines
Benzopyrazolopyridines
Uniqueness
N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its unique structural features, including the specific positioning of the phenyl and benzamide groups, which confer distinct chemical and biological properties.
And that's a deep dive into the world of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
